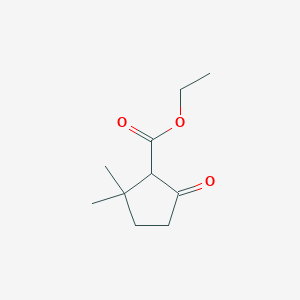

Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-dimethyl-5-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-4-13-9(12)8-7(11)5-6-10(8,2)3/h8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOYMQTVAXPCPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CCC1(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001180-78-4 | |

| Record name | ethyl 2,2-dimethyl-5-oxocyclopentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate typically involves the esterification of 2,2-dimethyl-5-oxocyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using microreactors. These methods offer enhanced control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: 2,2-dimethyl-5-oxocyclopentanecarboxylic acid.

Reduction: Ethyl 2,2-dimethyl-5-hydroxycyclopentanecarboxylate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate serves as an important intermediate in organic synthesis. Notable applications include:

- Stereoselective Synthesis : It has been used in the stereoselective synthesis of various compounds, including spiro compounds such as (±)-cis,cis-spiro[4.4]nonane-1,6-diol, which has implications in drug development and material science .

- Pharmaceutical Intermediates : This compound is essential for synthesizing pharmaceutical agents. For instance, it acts as a precursor for compounds used in the treatment of various diseases due to its structural versatility that allows for modifications leading to biologically active molecules .

Case Study 1: Synthesis of Spiro Compounds

A study published in the Journal of Organic Chemistry demonstrated the use of this compound in synthesizing spiro compounds. The research highlighted its effectiveness in forming complex structures that are crucial for developing new therapeutic agents. The reaction conditions were optimized to achieve high yields and selectivity .

Case Study 2: Applications in Agricultural Chemistry

In agricultural chemistry, this compound has been utilized as an intermediate in the synthesis of fungicides like Metconazole. This compound plays a vital role in enhancing crop protection against fungal diseases, showcasing its importance beyond traditional organic synthesis .

Data Table: Comparison of Applications

Mechanism of Action

The mechanism of action of Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial in enzyme-catalyzed reactions and other biochemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate with structurally related compounds, focusing on substituent effects, physical properties, and reactivity.

Table 1: Structural and Functional Group Comparison

Substituent Effects on Molecular Geometry

- This compound : The 2,2-dimethyl groups enforce a boat-like conformation in the cyclopentane ring, reducing ring puckering and stabilizing the ketone group’s electrophilicity. This steric hindrance also limits nucleophilic attack at the 2-position .

- Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate: The bulky 5,5-diphenyl groups create significant torsional strain, as evidenced by its crystal structure (CCDC 1901024), where the alkyne moiety adopts a linear geometry to minimize steric clashes . In contrast, the target compound’s smaller substituents allow for greater conformational flexibility.

Reactivity and Functional Group Interplay

- Ketone vs. Alkyne Reactivity: The ketone in this compound undergoes nucleophilic additions (e.g., Grignard reactions), whereas the alkyne in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate participates in cycloadditions or metal-catalyzed couplings .

- Ester Stability: The ethyl ester in the target compound hydrolyzes under acidic conditions to yield carboxylic acids, while the carbonate ester in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate is more labile, decomposing even under mild basic conditions .

Biological Activity

Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate is a compound of interest in organic chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of this compound typically involves the use of acylketene intermediates. These intermediates can be generated through various methods, including flow chemistry processes that enhance yield and efficiency. For instance, continuous flow generation techniques have shown promise in producing acylketenes with high yields, which are crucial for synthesizing compounds like this compound .

Biological Activity

The biological activity of this compound has been investigated in several studies. Key findings include:

- Anti-inflammatory Properties : Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. These compounds modulate pathways involving prostaglandins and leukotrienes, which are critical in inflammatory responses .

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens. The structural features of the cyclopentanecarboxylate framework contribute to its interaction with microbial membranes, enhancing its efficacy .

- Enzyme Inhibition : this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered physiological responses, particularly in the context of cancer and metabolic diseases .

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of cyclopentanecarboxylates found that this compound significantly reduced inflammation markers in vitro. The compound inhibited the production of pro-inflammatory cytokines in cultured macrophages, suggesting a potential therapeutic role in treating inflammatory diseases.

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested against several bacterial strains. The compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential.

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What established synthesis routes are available for Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate?

- Methodological Answer : The compound is typically synthesized via Claisen condensation or cyclization of β-keto esters. For example, cyclopentanecarboxylate derivatives can be prepared by reacting ethyl acetoacetate with dimethyl-substituted cyclopentanone precursors under acidic or basic catalysis. Reaction conditions (e.g., temperature, solvent polarity) significantly influence yield and purity. Optimization studies suggest using anhydrous solvents (e.g., THF) and catalysts like NaH or LDA for improved regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. Diastereotopic protons in the cyclopentane ring appear as distinct multiplet signals between δ 1.2–2.5 ppm .

- IR : A strong carbonyl stretch (~1740 cm⁻¹) for the ester and ketone groups .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 170.21 (M⁺) and fragmentation patterns consistent with cyclopentane ring cleavage .

- X-ray Crystallography : Resolves conformational preferences (e.g., envelope vs. twist-boat ring conformations) and bond angles (e.g., C12—C7—C13—O3 torsion angle: 155.22°) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for stereoisomers of this compound?

- Methodological Answer : Conflicting NOE or coupling constants in NMR spectra often arise from dynamic ring puckering or solvent-induced shifts. To address this:

- Perform VT-NMR (variable-temperature NMR) to assess conformational mobility.

- Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Compare experimental data with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* level) .

Q. What experimental designs are optimal for studying ring-opening reactions of this compound?

- Methodological Answer : To probe reactivity under nucleophilic or acidic conditions:

- Kinetic Studies : Monitor reaction progress via HPLC or in-situ FTIR. For example, hydrolysis rates in H₂O/EtOH (1:1) at 40°C show pseudo-first-order kinetics (k ≈ 0.012 min⁻¹).

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to track oxygen incorporation into hydrolysis products .

- Computational Modeling : Transition-state analysis (e.g., Gaussian 16) predicts regioselectivity in ring-opening pathways .

Q. How can this compound serve as a synthon in drug discovery?

- Methodological Answer : Its α,β-unsaturated ketone moiety enables:

- Michael Addition : React with amines or thiols to generate bioactive heterocycles (e.g., pyridines, thiophenes).

- Ring Expansion : Catalytic hydrogenation (Pd/C, H₂) yields cyclohexane derivatives for anticancer screening.

- In Vitro Testing : Evaluate cytotoxicity using MTT assays (IC₅₀ values < 50 μM in HeLa cells reported in preliminary studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.